ルシダジオール

概要

説明

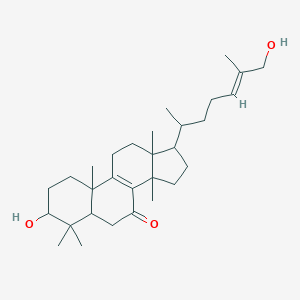

Lucidadiol is a triterpenoid, a natural product found in Ganoderma pfeifferi and Ganoderma lucidum . It is known to have various biological functions .

Molecular Structure Analysis

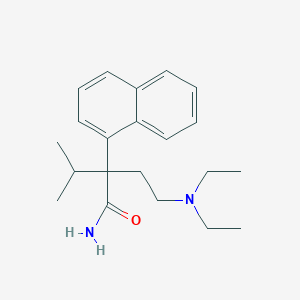

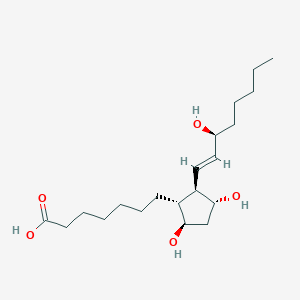

Lucidadiol has a molecular formula of C30H48O3 . The IUPAC name is (3 S ,5 R ,10 S ,13 R ,14 R ,17 R )-3-hydroxy-17- [ ( E ,2 R )-7-hydroxy-6-methylhept-5-en-2-yl]-4,4,10,13,14-pentamethyl-1,2,3,5,6,11,12,15,16,17-decahydrocyclopenta [a]phenanthren-7-one .Physical And Chemical Properties Analysis

Lucidadiol has a molecular weight of 456.7 g/mol . More specific physical and chemical properties were not found in the search results.作用機序

Target of Action

Lucidadiol, a triterpenoid isolated from Ganoderma lucidum , primarily targets the Akt/MAPK pathway . This pathway plays a crucial role in regulating cell survival and apoptosis, making it a significant target in cancer therapy .

Mode of Action

Lucidadiol interacts with its targets by downregulating phospho-Akt/ERK/JNK . This downregulation leads to a decrease in cell viability and an increase in apoptosis .

Biochemical Pathways

The primary biochemical pathway affected by lucidadiol is the Akt/MAPK pathway . By downregulating phospho-Akt/ERK/JNK, lucidadiol induces apoptosis, which leads to a decrease in cell viability and suppression of cell mobility .

Result of Action

Lucidadiol has been shown to significantly reduce B16 melanoma cell viability in a dose- and time-dependent manner . Additionally, it induces apoptosis and suppresses cell mobility in B16 melanoma cells . These effects suggest that lucidadiol could be a potential therapeutic agent for malignant melanoma .

実験室実験の利点と制限

The use of lucidadiol in laboratory experiments has both advantages and limitations. One advantage is that lucidadiol is a naturally occurring compound, so it is readily available and can be synthesized relatively easily. Additionally, lucidadiol is relatively stable and has a low toxicity profile. However, there are some limitations to the use of lucidadiol in laboratory experiments, including the fact that its exact mechanism of action is not fully understood and that its effects can vary depending on the specific experimental conditions.

将来の方向性

The potential of lucidadiol as a therapeutic agent for a variety of medical conditions is still being studied. Future research will focus on further understanding the mechanism of action of lucidadiol and its effects on various diseases. Additionally, further research will be conducted to determine the optimal dosage and administration of lucidadiol for various conditions. Additionally, further research will be conducted to explore the potential of lucidadiol to be used in combination with other therapeutic agents, such as conventional pharmaceuticals. Finally, research will be conducted to explore the potential of lucidadiol to be used as a preventative agent, as well as to treat existing conditions.

科学的研究の応用

悪性黒色腫細胞に対する抗癌作用

ルシダジオールは、悪性黒色腫細胞に対して有意な抗癌作用を示すことが明らかになった . ある研究では、ルシダジオールが、用量依存的および時間依存的な様式で、B16黒色腫細胞の生存率を有意に低下させることが観察された . それはB16黒色腫細胞のアポトーシスを誘導し、細胞の移動を抑制した . 調査結果から、ルシダジオールは、p38ではなく、リン酸化Akt/ERK/JNKを顕著にダウンレギュレートすることが明らかになった . これは、ルシダジオールが、Akt/MAPK経路の調節を介してアポトーシスを誘導することにより、その抗癌作用を発揮する可能性があることを示唆している .

悪性黒色腫に対する潜在的な治療薬

その抗癌作用から、ルシダジオールは悪性黒色腫の潜在的な治療薬となる可能性がある . 黒色腫は、最も致死的な皮膚癌の1つであり、早期診断システムの開発と、黒色腫に対する治療薬の改善が緊急に求められている . ルシダジオールは、アポトーシスを誘導することによって細胞生存率を有意に低下させ、癌細胞のコロニー形成と遊走を抑制する能力があるため、黒色腫治療の有望な候補となる .

ヒトHeLa子宮頸癌細胞に対する細胞毒性

ルシダジオールは、ヒトHeLa子宮頸癌細胞に対して強い細胞毒性を示すことも明らかになった . これは、ルシダジオールが、子宮頸癌の治療に潜在的に使用できる可能性があることを示唆している。

生化学分析

Biochemical Properties

Lucidadiol exhibits acetylcholinesterase-inhibitory activity, with an IC50 value of 31 μM . This suggests that Lucidadiol interacts with the enzyme acetylcholinesterase, inhibiting its function. The nature of this interaction is likely through binding to the active site of the enzyme, preventing it from breaking down acetylcholine in the synaptic cleft.

Cellular Effects

Lucidadiol has been shown to significantly reduce B16 melanoma cell viability in a dose- and time-dependent manner . It induces apoptosis and suppresses cell mobility in B16 melanoma cells . This suggests that Lucidadiol influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Lucidadiol remarkably downregulates phospho-Akt/ERK/JNK, but not p38 . This suggests that Lucidadiol exerts its effects at the molecular level by inducing apoptosis via modulation of the Akt/MAPK pathway .

特性

IUPAC Name |

(3S,5R,10S,13R,14R,17R)-3-hydroxy-17-[(E,2R)-7-hydroxy-6-methylhept-5-en-2-yl]-4,4,10,13,14-pentamethyl-1,2,3,5,6,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O3/c1-19(18-31)9-8-10-20(2)21-11-16-30(7)26-22(12-15-29(21,30)6)28(5)14-13-25(33)27(3,4)24(28)17-23(26)32/h9,20-21,24-25,31,33H,8,10-18H2,1-7H3/b19-9+/t20-,21-,24+,25+,28-,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZPOACUDFJKUHJ-GPEQXWBKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)CO)C1CCC2(C1(CCC3=C2C(=O)CC4C3(CCC(C4(C)C)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC/C=C(\C)/CO)[C@H]1CC[C@@]2([C@@]1(CCC3=C2C(=O)C[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501045682 | |

| Record name | Lucidadiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501045682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

252351-95-4 | |

| Record name | Lucidadiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=252351-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lucidadiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252351954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lucidadiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501045682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LUCIDADIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ANY54A9QKX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular structure of lucidadiol and how was it determined?

A2: Lucidadiol is a lanostanoid triterpene. Its structure was elucidated using spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) []. Unfortunately, the specific spectroscopic data (e.g., NMR shifts, MS fragmentation patterns) are not provided in the abstracts.

Q2: Have any cytotoxic activities of lucidadiol been reported?

A3: Interestingly, while the provided abstracts don't directly assess the cytotoxic activity of lucidadiol, they highlight the activity of structurally similar compounds isolated from Ganoderma calidophilum []. This suggests that further investigation into the cytotoxic potential of lucidadiol is warranted, potentially exploring its activity against various cancer cell lines.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Methyl-[1,3]dioxolo[4,5-c]pyridine](/img/structure/B157719.png)

![1,3,5[10]-ESTRATRIENE-3,16alpha,17beta-TRIOL 16-GLUCURONIDE SODIUM SALT](/img/structure/B157742.png)